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Cat. No.: B15542653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitory activity of ON 108600
with several alternative kinase inhibitors. The information presented is based on publicly

available experimental data to facilitate an objective evaluation for research and drug

development purposes.

Overview of ON 108600 Kinase Inhibitory Activity
ON 108600 is a multi-kinase inhibitor with potent activity against Casein Kinase 2 (CK2), Traf2-

and NCK-interacting kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated

kinases (DYRK).[1][2] It has demonstrated anti-tumor activity, particularly in triple-negative

breast cancer (TNBC), by inducing cell cycle arrest and apoptosis.[3][4] The inhibitory activity

of ON 108600 is quantified by its half-maximal inhibitory concentration (IC50) values against its

target kinases.

Quantitative Comparison of Kinase Inhibitory
Activity
The following table summarizes the IC50 values of ON 108600 and a selection of alternative

kinase inhibitors against the primary kinase targets of ON 108600. It is important to note that

direct comparison of IC50 values across different studies should be approached with caution

due to potential variations in experimental conditions.
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N/A: Data not available in the searched sources.
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Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values for kinase inhibitors typically involves in vitro assays that

measure the enzymatic activity of the target kinase in the presence of varying concentrations of

the inhibitor. Commonly used methods include radiometric assays and luminescence-based

assays.

General Protocol for a Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or

[γ-³³P]ATP into a kinase-specific substrate (peptide or protein).

Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase,

the kinase-specific substrate, and a buffer solution with necessary cofactors (e.g., MgCl₂).

Inhibitor Addition: Serial dilutions of the test compound (e.g., ON 108600) are added to the

reaction mixture. A control reaction with no inhibitor (vehicle control, typically DMSO) is also

prepared.

Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined

period to allow for substrate phosphorylation.

Reaction Termination and Separation: The reaction is stopped, and the phosphorylated

substrate is separated from the unreacted radiolabeled ATP. This is often achieved by

spotting the reaction mixture onto phosphocellulose paper, which binds the substrate,

followed by washing steps to remove unincorporated ATP.

Quantification: The amount of radioactivity incorporated into the substrate is quantified using

a scintillation counter or a phosphorimager.

IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor

concentration relative to the control. The IC50 value is then determined by plotting the

percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.
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General Protocol for an ADP-Glo™ Luminescence-
Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Kinase Reaction: The kinase reaction is set up similarly to the radiometric assay, with the

kinase, substrate, and inhibitor in an appropriate buffer. The reaction is initiated by the

addition of non-radiolabeled ATP.

ADP-Glo™ Reagent Addition: After the kinase reaction has proceeded for a set time, ADP-

Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the

remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which

contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This

newly synthesized ATP is then used in a luciferase-luciferin reaction to produce a

luminescent signal.

Luminescence Measurement: The intensity of the luminescent signal is measured using a

luminometer. The signal intensity is directly proportional to the amount of ADP produced and,

therefore, the kinase activity.

IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor

concentration, and the IC50 value is determined as described for the radiometric assay.

Signaling Pathways and Experimental Workflows
The inhibitory activity of ON 108600 on CK2, TNIK, and DYRK kinases impacts several critical

cellular signaling pathways implicated in cancer.

CK2 and TNIK in the Wnt/β-catenin Signaling Pathway
CK2 and TNIK are positive regulators of the Wnt/β-catenin signaling pathway. CK2 can

phosphorylate and stabilize β-catenin, while TNIK is a key component of the TCF4/β-catenin

transcription complex. Inhibition of CK2 and TNIK by ON 108600 can disrupt this pathway,

leading to decreased proliferation of cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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